molecular formula C21H27N3O4 B2664980 N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-47-5

N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2664980
M. Wt: 385.464
InChI Key: OHSKKDSMJHIZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-2, is a synthetic compound that has been developed as a potent and selective inhibitor of the MDM2-p53 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. MI-2 has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Antimicrobial Applications

  • Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, related to the target compound, have been identified as potent antifungal agents effective against Candida and Aspergillus species. Their development has focused on improving plasmatic stability while maintaining antifungal efficacy, with promising in vitro and in vivo results against a range of fungi, including molds and dermatophytes (Bardiot et al., 2015).

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on the structural aspects of related molecules has led to the development of new synthetic routes and the characterization of novel compounds. For instance, the reaction of cyanothioacetamide with morpholine has produced unique thioxopropanenitrile and thioxopropanethioamide compounds, highlighting the versatility of morpholine derivatives in synthesis (Dyachenko et al., 2012).
  • Crystal Structures : The crystallization and X-ray studies of isolectins from Lathyrus ochrus, which bind specifically to N-acetyllactosamine, provide insights into the molecular interactions and stabilization mechanisms of these complexes. This research contributes to the understanding of protein-ligand interactions, which are crucial for designing targeted therapeutic agents (Bourne et al., 1988).

Potential Therapeutic Applications

  • Cannabinoid Receptor Ligands : A series of indol-3-yl-oxoacetamides, through substitution of the 1-pentyl-1H-indole subunit, has shown that fluorinated derivatives are potent and selective ligands for the CB2 receptor. This discovery opens up new avenues for the development of cannabinoid-based therapies (Moldovan et al., 2017).

Chemical Interaction Studies

  • Reaction Mechanisms : Detailed investigation into the reaction mechanisms of related compounds, such as the transamination of cyanothioacetamide with morpholine, sheds light on the complex chemical transformations that these molecules can undergo. Understanding these reactions is crucial for the design of new compounds with specific properties and activities (Vydzhak et al., 2002).

properties

IUPAC Name

N-(3-methylbutyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-15(2)7-8-22-21(27)20(26)17-13-24(18-6-4-3-5-16(17)18)14-19(25)23-9-11-28-12-10-23/h3-6,13,15H,7-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSKKDSMJHIZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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